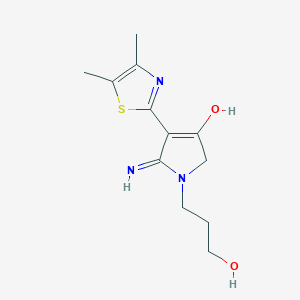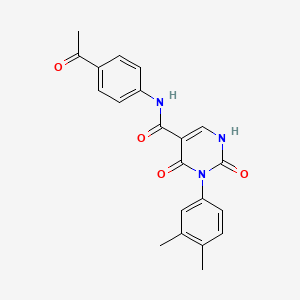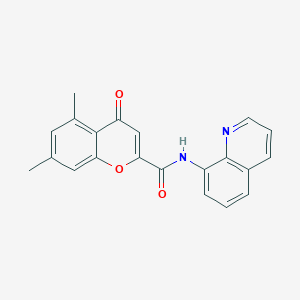
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions involving appropriate reagents and catalysts.
Introduction of the Pyrrolone Ring: The pyrrolone ring can be synthesized through condensation reactions involving suitable aldehydes or ketones.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the thiazole or pyrrolone rings, potentially altering their electronic properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group might yield a ketone, while substitution reactions could introduce new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential biological activity. Compounds with thiazole and pyrrolone rings are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the treatment of infectious diseases or cancer.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-hydroxyethyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxybutyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The uniqueness of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and ring structures. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17N3O2S |
|---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C12H17N3O2S/c1-7-8(2)18-12(14-7)10-9(17)6-15(11(10)13)4-3-5-16/h13,16-17H,3-6H2,1-2H3 |
InChI-Schlüssel |
ONNVWLKGBQCIAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCCO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11295039.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B11295047.png)
![N-cyclopropyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11295053.png)
![N~6~-butyl-N~4~-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295066.png)

![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11295079.png)
![N-(4-ethylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B11295081.png)
![N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine](/img/structure/B11295087.png)
![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11295095.png)
![N-(3,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11295107.png)
![3,5-Dimethyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11295110.png)
![4-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11295115.png)

![N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11295125.png)
